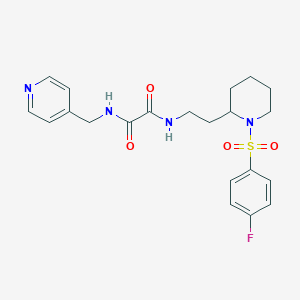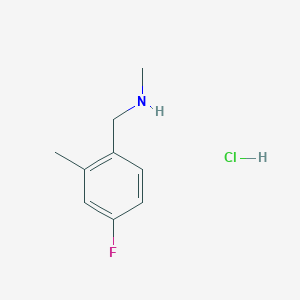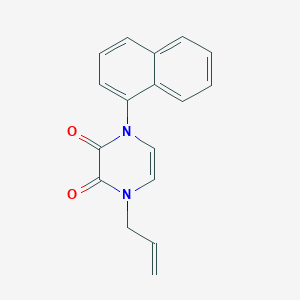
6-溴嘧啶-4-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromopyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C5H3BrN2O. It is a brominated derivative of pyrimidine and contains an aldehyde functional group at the fourth position of the pyrimidine ring.
科学研究应用
6-Bromopyrimidine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
作用机制
Target of Action
6-Bromopyrimidine-4-carbaldehyde (BPCA) is primarily used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes . The primary targets of BPCA are therefore the transition metal catalysts and the structures in supramolecular chemistry where it acts as a ligand or a building block.
Mode of Action
The mode of action of BPCA involves its interaction with its targets, which are primarily transition metal catalysts and structures in supramolecular chemistry. As a ligand, BPCA can bind to transition metal catalysts, thereby influencing the catalytic activity of these metals. As a building block in supramolecular chemistry, BPCA can form part of larger molecular structures, contributing to their overall properties .
Biochemical Pathways
Given its role as a ligand for transition metal catalysts, it can be inferred that bpca may influence the biochemical pathways that are catalyzed by these metals .
Pharmacokinetics
It is noted that bpca has high gastrointestinal absorption and is bbb permeant, indicating that it can be absorbed in the digestive tract and can cross the blood-brain barrier .
Result of Action
The result of BPCA’s action depends on its role as a ligand or a building block. As a ligand for transition metal catalysts, BPCA can influence the catalytic activity of these metals, potentially enhancing their efficiency or altering their selectivity . As a building block in supramolecular chemistry, BPCA contributes to the properties of the larger molecular structures it forms part of .
Action Environment
The action of BPCA can be influenced by various environmental factors. For instance, the efficiency of BPCA as a ligand for transition metal catalysts can be affected by the presence of other ligands, the pH of the environment, and the temperature
生化分析
Biochemical Properties
It is known that this compound can participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, 6-Bromopyrimidine-4-carbaldehyde can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific conditions of the reaction .
Cellular Effects
It is known that compounds similar to 6-Bromopyrimidine-4-carbaldehyde can have significant effects on cell function . For example, they can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound can participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, 6-Bromopyrimidine-4-carbaldehyde can interact with various biomolecules, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is relatively stable and can be stored in an inert atmosphere at temperatures below -20°C .
Metabolic Pathways
It is known that this compound can participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, 6-Bromopyrimidine-4-carbaldehyde can interact with various enzymes or cofactors .
准备方法
Synthetic Routes and Reaction Conditions
6-Bromopyrimidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of pyrimidine-4-carbaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of 6-Bromopyrimidine-4-carbaldehyde may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
6-Bromopyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or amines can be formed.
Oxidation Products: The primary oxidation product is 6-bromopyrimidine-4-carboxylic acid.
Reduction Products: The primary reduction product is 6-bromopyrimidine-4-methanol.
Coupling Products: Various biaryl compounds can be formed through coupling reactions.
相似化合物的比较
Similar Compounds
6-Bromopyridine-2-carbaldehyde: Similar in structure but with the aldehyde group at the second position of the pyridine ring.
4-Bromopyrimidine: Lacks the aldehyde functional group, making it less reactive in certain types of reactions.
2-Bromopyrimidine-4-carbaldehyde: Similar structure but with the bromine atom at the second position.
Uniqueness
6-Bromopyrimidine-4-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the pyrimidine ring. This combination of functional groups allows for a wide range of chemical transformations and makes it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
6-bromopyrimidine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O/c6-5-1-4(2-9)7-3-8-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMQDZWWRCYATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-Fluorophenyl)-4-[2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine](/img/structure/B2490729.png)
![(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2490730.png)
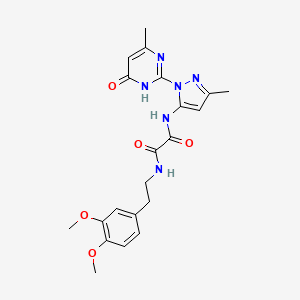
![5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid](/img/structure/B2490733.png)
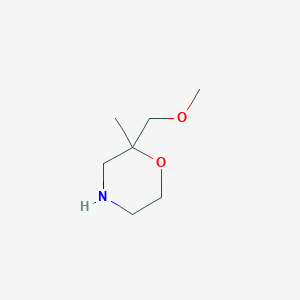
![1-[(2,5-dimethylphenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2490737.png)
![2-(Furan-2-yl)-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490740.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-hexyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2490741.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-cyclopentylurea](/img/structure/B2490742.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2490744.png)

